H-Dmt-Tic-NH-CH2-Indl
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Overview
Description
H-Dmt-Tic-NH-CH2-Indl is a synthetic compound belonging to the class of delta-opioid receptor agonists. It is derived from the Dmt-Tic pharmacophore and is characterized by the presence of an indole group at its C-terminus. This compound has shown significant pharmacological properties, including anxiolytic and antidepressant-like activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-NH-CH2-Indl involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The key steps include:
Coupling of Dmt and Tic: The coupling of Dmt (2’,6’-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is achieved using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Introduction of Indole Group: The indole group is introduced at the C-terminus through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-NH-CH2-Indl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Indole-2-carboxylic acid, basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .
Scientific Research Applications
H-Dmt-Tic-NH-CH2-Indl has several scientific research applications:
Chemistry: Used as a model compound for studying delta-opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its role in modulating emotional responses and neuroprotection.
Medicine: Potential therapeutic applications in treating anxiety, depression, and pain management.
Industry: Utilized in the development of new pharmacological agents targeting opioid receptors
Mechanism of Action
H-Dmt-Tic-NH-CH2-Indl exerts its effects by binding to delta-opioid receptors. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary molecular targets include G-proteins, which modulate the activity of adenylate cyclase, calcium channels, and potassium channels. The activation of these pathways results in the inhibition of neurotransmitter release and modulation of pain perception .
Comparison with Similar Compounds
Similar Compounds
H-Dmt-Tic-NH-CH2-Bid: Another delta-opioid receptor agonist with similar pharmacological properties.
H-Dmt-Tic-Lys-NH-CH2-Ph: A dual mu/delta-opioid receptor antagonist with applications in obesity management
Uniqueness
H-Dmt-Tic-NH-CH2-Indl is unique due to its specific indole substitution, which enhances its selectivity and potency as a delta-opioid receptor agonist. This structural modification contributes to its distinct pharmacological profile and therapeutic potential .
Properties
Molecular Formula |
C30H32N4O3 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C30H32N4O3/c1-18-11-24(35)12-19(2)25(18)15-26(31)30(37)34-17-22-9-4-3-7-20(22)14-28(34)29(36)32-16-23-13-21-8-5-6-10-27(21)33-23/h3-13,26,28,33,35H,14-17,31H2,1-2H3,(H,32,36)/t26-,28-/m0/s1 |
InChI Key |
WOVWFYGUXKNNEL-XCZPVHLTSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O |
Origin of Product |
United States |
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